![molecular formula C10H10N2O B1526478 4-Methyl-3-(1,3-oxazol-2-yl)aniline CAS No. 1150100-77-8](/img/structure/B1526478.png)
4-Methyl-3-(1,3-oxazol-2-yl)aniline
Overview
Description
“4-Methyl-3-(1,3-oxazol-2-yl)aniline” is a chemical compound with the formula C10H10N2O. Its IUPAC name is 4-methyl-3-(oxazol-2-yl)aniline .
Synthesis Analysis
The synthesis of oxazoline compounds, which includes “4-Methyl-3-(1,3-oxazol-2-yl)aniline”, has been a subject of numerous studies. Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of “4-Methyl-3-(1,3-oxazol-2-yl)aniline” consists of a benzene ring substituted with an amine group and a 4-methyl-oxazole group .Chemical Reactions Analysis
Oxazoline compounds, including “4-Methyl-3-(1,3-oxazol-2-yl)aniline”, have been subjected to various chemical reactions. For instance, direct arylation and alkenylation of oxazoles have been efficiently catalyzed by Pd(PPh3)4 .Physical And Chemical Properties Analysis
“4-Methyl-3-(1,3-oxazol-2-yl)aniline” is a powder at room temperature. It has a molecular weight of 174.2 .Scientific Research Applications
Antimicrobial Activity
4-Methyl-3-(1,3-oxazol-2-yl)aniline derivatives have been studied for their antimicrobial properties. The oxazole ring, a core structure in these compounds, is known to exhibit significant antibacterial and antifungal activities. Specific derivatives have shown potent activity against a range of microbial pathogens, making them valuable in the development of new antimicrobial agents .
Anticancer Properties
The oxazole moiety is a prominent feature in many anticancer drugs due to its ability to interact with various biological targets. Derivatives of 4-Methyl-3-(1,3-oxazol-2-yl)aniline have been explored for their potential to inhibit the growth of cancer cells, with some compounds demonstrating promising results in preclinical studies .
Anti-inflammatory Applications
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Oxazole derivatives, including those based on 4-Methyl-3-(1,3-oxazol-2-yl)aniline, have been reported to possess anti-inflammatory properties, which could be harnessed in the development of anti-inflammatory medications .
Antidiabetic Effects
Oxazole compounds have been identified as potential antidiabetic agents. Their ability to modulate biological pathways related to diabetes has made them a subject of interest in the search for new treatments for this chronic condition .
Antiobesity Activity
The global increase in obesity rates has spurred the search for effective antiobesity drugs. Some oxazole derivatives have shown the ability to influence metabolic pathways associated with obesity, suggesting that 4-Methyl-3-(1,3-oxazol-2-yl)aniline could be a starting point for the development of antiobesity agents .
Antioxidant Potential
Oxidative stress is implicated in many diseases, and antioxidants are crucial in mitigating its effects. Research has indicated that oxazole derivatives can exhibit antioxidant properties, which may be beneficial in protecting cells from oxidative damage .
Antiviral Applications
With the ongoing challenge of emerging viral diseases, there is a continuous need for new antiviral compounds. Oxazole derivatives have been evaluated for their antiviral activities, including potential efficacy against SARS-CoV-2, making them relevant in the context of pandemic preparedness .
Antitubercular Activity
Tuberculosis remains a major global health issue, and new drugs are needed to combat drug-resistant strains. Oxazole derivatives have been investigated for their antitubercular activity, offering hope for new therapeutic options in the fight against this infectious disease .
Safety and Hazards
While specific safety and hazard information for “4-Methyl-3-(1,3-oxazol-2-yl)aniline” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
Mechanism of Action
Target of Action
Oxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Oxazole derivatives have been found to impact a range of biochemical pathways, depending on the specific derivative and biological activity .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
properties
IUPAC Name |
4-methyl-3-(1,3-oxazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIYCICVSHONFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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